雄烯二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

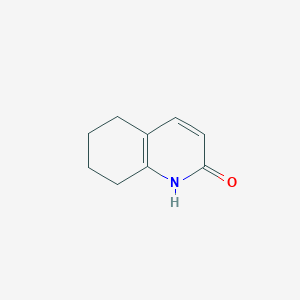

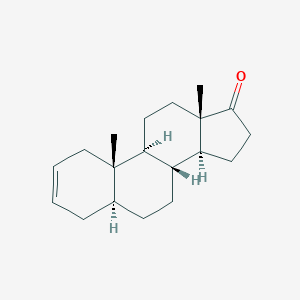

Androst-2-en-17-one: is an endogenous, naturally occurring, orally active anabolic-androgenic steroid and a derivative of dihydrotestosterone. It is a metabolite of dehydroepiandrosterone in the body and is also a pheromone found in elephants and boars . This compound has been investigated for its potential as a steroidal aromatase inhibitor and has been sold as a dietary supplement .

科学研究应用

Chemistry:

- Used as a precursor in the synthesis of other steroidal compounds.

- Investigated for its potential as a steroidal aromatase inhibitor .

Biology:

Medicine:

- Explored for its anabolic-androgenic properties and potential therapeutic applications.

Industry:

作用机制

Androst-2-en-17-one, also known as 5α-Androst-2-en-17-one, is an endogenous, naturally occurring, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT) .

Target of Action

The primary target of Androst-2-en-17-one is the androgen receptor. As a derivative of DHT, it may act as an androgen prohormone . It is also a metabolite of dehydroepiandrosterone (DHEA) in the body .

Mode of Action

Androst-2-en-17-one binds to the androgen receptor, leading to a change in gene expression. It may act as a steroidal aromatase inhibitor . This means it can prevent the conversion of androgens to estrogens, potentially leading to an increase in the overall level of androgens in the body .

Biochemical Pathways

Androst-2-en-17-one is involved in the steroid hormone biosynthesis pathway. It is a metabolite of DHEA, which is an important precursor in the biosynthesis of androgens and estrogens .

Pharmacokinetics

Its metabolism involves various transformations, including reduction and oxidation reactions .

Result of Action

The binding of Androst-2-en-17-one to the androgen receptor can lead to anabolic effects, such as increased muscle mass and bone density. As a potential aromatase inhibitor, it may also lead to an increase in the levels of androgens and a decrease in the levels of estrogens in the body .

Action Environment

The action of Androst-2-en-17-one can be influenced by various environmental factors. For example, the presence of other hormones, the individual’s age, sex, and health status, and the presence of other medications can all affect the compound’s action, efficacy, and stability .

生化分析

Biochemical Properties

Androst-2-en-17-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been investigated for its potential as a steroidal aromatase inhibitor . Aromatase is an enzyme involved in the conversion of androgens to estrogens .

Cellular Effects

The effects of Androst-2-en-17-one on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Androst-2-en-17-one exerts its effects at the molecular level through various mechanisms. It may act as an androgen prohormone, resembling desoxymethyltestosterone in chemical structure . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Androst-2-en-17-one vary with different dosages in animal models. Studies have shown that it provides models for several human diseases (e.g., cataracts, Niemann-Pick disease, and epilepsy) .

Metabolic Pathways

Androst-2-en-17-one is involved in several metabolic pathways. It is a metabolite of dehydroepiandrosterone (DHEA) in the body

准备方法

Synthetic Routes and Reaction Conditions:

-

Solid-Phase Acid Catalyst Method:

Step 1: Preparation of solid-phase acid catalyst by stirring solid silica gel with p-toluenesulfonic acid in pure water at 30-35°C for 3-4 hours.

-

Heteropoly Acid Catalyst Method:

化学反应分析

Types of Reactions:

Oxidation: Androst-2-en-17-one can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert androst-2-en-17-one into different reduced forms, such as dihydroxy derivatives.

Substitution: Substitution reactions can introduce different functional groups into the androst-2-en-17-one molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives such as androst-2-en-17-one oxime.

Reduction: Reduced forms like dihydroxy-androst-2-en-17-one.

Substitution: Substituted derivatives with different functional groups.

相似化合物的比较

Desoxymethyltestosterone: Similar in chemical structure and may act as an androgen prohormone.

Androstenedione: A precursor in the biosynthesis of androgens and estrogens.

Dehydroepiandrosterone: A precursor to androst-2-en-17-one and other steroid hormones.

Uniqueness:

属性

CAS 编号 |

963-75-7 |

|---|---|

分子式 |

C19H28O |

分子量 |

272.4 g/mol |

IUPAC 名称 |

(10S,13S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1 |

InChI 键 |

ISJVDMWNISUFRJ-WYTRLKPUSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |

手性 SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4[C@@]3(CC=CC4)C |

规范 SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |

外观 |

Powder |

Key on ui other cas no. |

963-75-7 |

Pictograms |

Irritant; Health Hazard |

同义词 |

5 alpha-androst-2-en-17-one 5-androst-2-en-17-one 5alpha-androst-2-en-17-one androst-2-en-17-one |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)